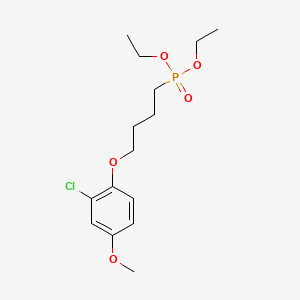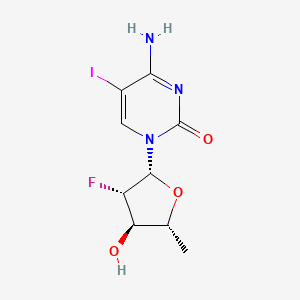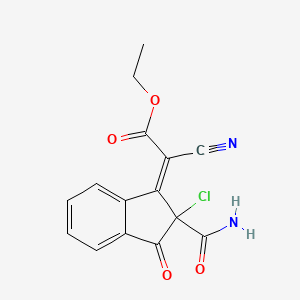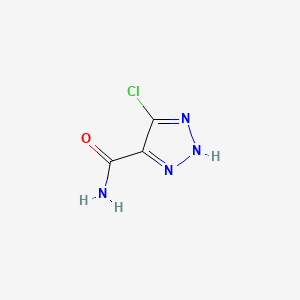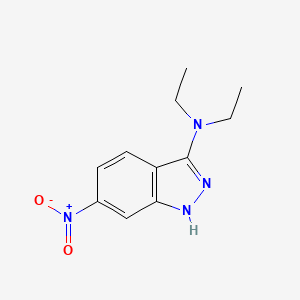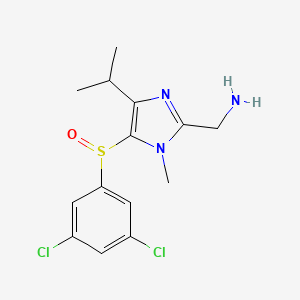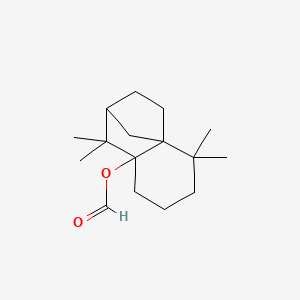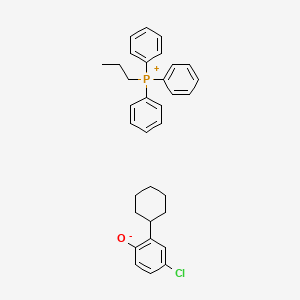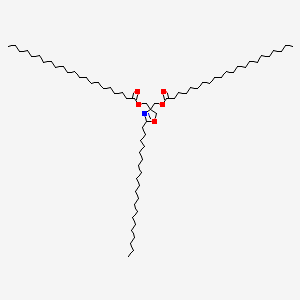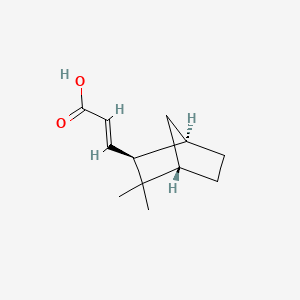
(1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(221)hept-2-yl)acrylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core followed by the introduction of the acrylic acid moiety. Common reagents used in the synthesis include strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Its ability to modulate biological pathways suggests it could be developed into a drug candidate for treating various diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound may act by binding to enzymes or receptors, altering their activity and thereby influencing metabolic processes.
Comparison with Similar Compounds
- (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propionic acid
- (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)butyric acid
Comparison: Compared to these similar compounds, (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This structural difference can influence its interactions with biological targets and its overall efficacy in various applications.
Properties
CAS No. |
66879-75-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(E)-3-[(1R,2R,4S)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H18O2/c1-12(2)9-4-3-8(7-9)10(12)5-6-11(13)14/h5-6,8-10H,3-4,7H2,1-2H3,(H,13,14)/b6-5+/t8-,9+,10+/m1/s1 |
InChI Key |
XSLQITRSSLYXKT-LIPBTSLVSA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@H](C2)[C@@H]1/C=C/C(=O)O)C |
Canonical SMILES |
CC1(C2CCC(C2)C1C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


